molecular formula C16H18N2O6S B11425555 Diethyl 3-methyl-5-{[(3-methyl-1,2-oxazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(3-methyl-1,2-oxazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11425555
M. Wt: 366.4 g/mol
InChI Key: BPXWBABHVKRRQZ-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the oxazole moiety and subsequent functionalization to introduce the ethyl and methyl groups. Common reagents used in these reactions include organolithium reagents, halogenated compounds, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It may be used in the study of biological systems, particularly in the development of new drugs or as a probe to study biochemical pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism by which 2,4-DIETHYL 3-METHYL-5-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or binding to specific receptors to elicit a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIETHYL 3-METHYL-5-(3-METHYL-1,2-OXAZOLE-5-AMIDO)THIOPHENE-2,4-DICARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions or specific electronic properties.

Properties

Molecular Formula

C16H18N2O6S

Molecular Weight

366.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H18N2O6S/c1-5-22-15(20)11-9(4)12(16(21)23-6-2)25-14(11)17-13(19)10-7-8(3)18-24-10/h7H,5-6H2,1-4H3,(H,17,19)

InChI Key

BPXWBABHVKRRQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NO2)C

Origin of Product

United States

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